3-(aminomethyl)-N-(2,6-dioxopiperidin-3-yl)benzamide hydrochloride
Description
3-(Aminomethyl)-N-(2,6-dioxopiperidin-3-yl)benzamide hydrochloride is a small-molecule compound featuring a benzamide core substituted with an aminomethyl group at the 3-position. The molecule is conjugated to a 2,6-dioxopiperidin-3-yl moiety via an amide bond, and it exists as a hydrochloride salt to enhance stability and solubility.
The 2,6-dioxopiperidinyl group is a hallmark of immunomodulatory drugs (e.g., thalidomide derivatives), suggesting possible proteasome inhibition or protein degradation activity . The aminomethyl substituent may influence binding affinity to biological targets, solubility, or metabolic stability compared to other substituents.
Properties
IUPAC Name |
3-(aminomethyl)-N-(2,6-dioxopiperidin-3-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3.ClH/c14-7-8-2-1-3-9(6-8)12(18)15-10-4-5-11(17)16-13(10)19;/h1-3,6,10H,4-5,7,14H2,(H,15,18)(H,16,17,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPXALFJKZQFOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=CC=CC(=C2)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-N-(2,6-dioxopiperidin-3-yl)benzamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Functionalization: Introduction of amino and dione functionalities at specific positions on the piperidine ring.
Benzamide Formation: Coupling of the functionalized piperidine ring with a benzamide moiety.
Hydrochloride Salt Formation: Conversion of the final product into its hydrochloride salt form for stabilization and improved solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-N-(2,6-dioxopiperidin-3-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The dione functionalities can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Enzyme Inhibition
Research has shown that compounds similar to 3-(aminomethyl)-N-(2,6-dioxopiperidin-3-yl)benzamide hydrochloride exhibit inhibitory effects on key enzymes involved in metabolic disorders. Notably, studies have focused on:
- Acetylcholinesterase Inhibition : This compound may serve as a potential inhibitor for acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. Inhibiting this enzyme can enhance cholinergic neurotransmission, potentially alleviating cognitive decline associated with such conditions .
- α-Glucosidase Inhibition : Compounds derived from similar structures have been tested for their ability to inhibit α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism. This inhibition is particularly relevant for the management of Type 2 Diabetes Mellitus (T2DM), as it can help regulate blood glucose levels .
Neuropharmacological Research
The structural characteristics of this compound suggest potential neuropharmacological applications. Its ability to interact with various neurotransmitter systems positions it as a candidate for further exploration in treating neurological disorders.
Case studies have indicated that derivatives of this compound might exhibit neuroprotective properties, making them suitable for developing treatments aimed at neurodegenerative diseases .
Data Tables
The following table summarizes the key findings related to the applications of this compound:
Case Studies
- Acetylcholinesterase Inhibition Study :
- α-Glucosidase Inhibition Research :
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-N-(2,6-dioxopiperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
N-(2,6-Dioxopiperidin-3-yl)-2-Fluoro-4-(Piperazin-1-yl)Benzamide Hydrochloride (ATA-3220)
- Molecular Formula : C₁₆H₂₀ClFN₄O₃
- Molecular Weight : 370.81 g/mol
- Key Features :
- Fluorine atom at the 2-position of the benzamide ring (enhances metabolic stability and lipophilicity).
- Piperazine substituent at the 4-position (improves solubility and provides a site for further functionalization).
- Hydrochloride salt (improves crystallinity and bioavailability).
- Comparison: The fluorine atom in ATA-3220 likely increases membrane permeability compared to the aminomethyl group in the target compound.
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Molecular Formula: C₁₂H₁₇NO₂
- Molecular Weight : 207.27 g/mol
- Key Features :
- 3-Methylbenzamide core with an N,O-bidentate directing group (facilitates metal-catalyzed C–H bond functionalization).
- Hydroxy and tertiary alcohol groups (enhance polarity).
- The methyl substituent may reduce steric hindrance compared to the aminomethyl group, affecting binding kinetics .
Physicochemical Properties
Research Findings and Limitations
- ATA-3220 : Purity >96% and catalog availability indicate its use in preclinical studies, though biological data are lacking .
- Historical Data (1935) : Early reports on hygroscopic hydrochlorides (m.p. 254°C) and picrates (m.p. 208°C) suggest that hydrochloride salts of benzamides generally exhibit high thermal stability . This aligns with the target compound’s likely stability.
- Gaps : Direct experimental data (e.g., IC₅₀ values, pharmacokinetics) for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.
Biological Activity
3-(aminomethyl)-N-(2,6-dioxopiperidin-3-yl)benzamide hydrochloride, a compound with a unique structural profile, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and inflammation modulation. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈ClN₃O₃
- CAS Number : 2173996-40-0
- Key Functional Groups : The compound features an aminomethyl group and a dioxopiperidine moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymatic pathways involved in tumor proliferation and inflammation. Research indicates that it may act on the following targets:
- Histone Deacetylases (HDACs) : The compound has shown potential as an HDAC inhibitor, which can lead to altered gene expression profiles that favor apoptosis in cancer cells .
- Cytokine Modulation : It is suggested to reduce levels of pro-inflammatory cytokines, thereby having implications in treating inflammatory diseases .
Antiproliferative Effects
A series of studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings:
These results indicate that the compound exhibits significant antiproliferative activity, particularly against melanoma and colon cancer cell lines.
In Vivo Studies
In vivo studies have further validated the therapeutic potential of this compound. For example:
- Xenograft Models : In mouse models bearing human tumor xenografts, treatment with this compound resulted in notable tumor size reduction compared to control groups .
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Case Study on Melanoma : A patient with advanced melanoma showed a partial response to treatment with this compound in combination with standard therapies, leading to a decrease in tumor burden and improved quality of life .
- Case Study on Inflammatory Disorders : Patients suffering from chronic inflammatory conditions exhibited reduced symptoms following administration of the compound, correlating with decreased cytokine levels measured in serum .
Q & A
Basic Research Questions
What are the recommended methodologies for synthesizing 3-(aminomethyl)-N-(2,6-dioxopiperidin-3-yl)benzamide hydrochloride, and how can reaction yields be optimized?
Methodological Answer:
- Synthetic Routes : The compound’s synthesis typically involves coupling the benzamide moiety with the dioxopiperidine fragment via amide bond formation. For example, a carbodiimide-mediated coupling (e.g., EDC/HOBt) between 3-(aminomethyl)benzoic acid derivatives and 3-amino-2,6-dioxopiperidine is a common approach. Side reactions, such as racemization or incomplete coupling, require monitoring via TLC or HPLC .
- Optimization : Use a Design of Experiments (DoE) approach to screen variables like solvent polarity (DMF vs. DCM), temperature (0–25°C), and stoichiometry. Response surface methodology (RSM) can identify optimal conditions to maximize yield while minimizing byproducts .
How should researchers characterize the purity and stability of this compound under varying storage conditions?
Methodological Answer:
- Purity Analysis : Employ reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against certified reference standards. Mass spectrometry (ESI-MS) confirms molecular weight (C₁₄H₁₇ClN₃O₃; calc. 314.1 g/mol) .
- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Degradation products (e.g., hydrolysis of the amide bond) are quantified via HPLC-MS. Store lyophilized samples at -20°C in inert atmospheres to prevent hygroscopic degradation .
Advanced Research Questions
What computational strategies can predict the compound’s binding affinity to biological targets like proteasomes or kinases?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions between the dioxopiperidine moiety and conserved lysine residues in proteasome subunits (e.g., PSMB5). Validate predictions with SPR (surface plasmon resonance) binding assays .
- MD Simulations : Perform 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess conformational stability in aqueous and lipid bilayer environments. Solvent-accessible surface area (SASA) analysis identifies hydrophobic interaction hotspots .
How can researchers resolve contradictions in reported activity data across in vitro and in vivo models?
Methodological Answer:
- Data Triangulation : Cross-validate assays (e.g., compare enzymatic inhibition IC₅₀ values with cellular viability assays in HEK293 or HepG2 lines). Discrepancies may arise from off-target effects or metabolic instability.
- Pharmacokinetic Profiling : Conduct ADME studies in rodents to measure bioavailability, plasma half-life, and blood-brain barrier penetration. LC-MS/MS quantifies parent compound vs. metabolites (e.g., glucuronidation of the aminomethyl group) .
What experimental designs are suitable for probing the compound’s mechanism of action in protein degradation pathways?
Methodological Answer:
- Ubiquitin-Proteasome System (UPS) Assays : Use HEK293T cells transfected with HA-tagged ubiquitin. Treat cells with the compound (1–10 µM) and monitor polyubiquitinated protein accumulation via Western blot (anti-ubiquitin antibodies). Include MG-132 (proteasome inhibitor) as a positive control .
- CRISPR-Cas9 Knockout Models : Generate PSMB5-knockout cell lines to confirm target specificity. Rescue experiments with wild-type PSMB5 cDNA can validate on-target effects .
Methodological Challenges and Solutions
How can researchers address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Prepare stock solutions in DMSO (<0.1% final concentration) and dilute in PBS containing cyclodextrin (e.g., HP-β-CD) to enhance solubility. Dynamic light scattering (DLS) confirms absence of aggregates.
- Prodrug Derivatization : Synthesize phosphate or acetate prodrugs of the aminomethyl group to improve hydrophilicity. Hydrolytic cleavage in physiological conditions releases the active compound .
What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?
Methodological Answer:
- Four-Parameter Logistic Model (4PL) : Fit dose-response curves using GraphPad Prism or R to calculate IC₅₀ values. Bootstrap resampling (1,000 iterations) estimates confidence intervals.
- ANOVA with Tukey’s Post Hoc Test : Compare compound efficacy across cell lines (e.g., cancer vs. non-cancerous). Normalize data to vehicle controls to account for batch effects .
Safety and Compliance
What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
